2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class, which is structurally related to the Biginelli reaction products . DHPM derivatives are renowned for their diverse pharmacological activities, including enzyme inhibition, antitumor, and antimicrobial properties . This compound features:
- 2-Methylpropyl ester at position 5, enhancing lipophilicity compared to smaller esters (e.g., methyl or ethyl).
- 4-(Methoxycarbonyl)phenyl substituent at position 4, introducing a polar methoxycarbonyl group on the aryl ring.
- Methyl group at position 6, a common substituent in DHPMs that influences steric and electronic properties.
Properties
IUPAC Name |
2-methylpropyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-10(2)9-25-17(22)14-11(3)19-18(23)20-15(14)12-5-7-13(8-6-12)16(21)24-4/h5-8,10,15H,9H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQJXVIEFRLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 293.32 g/mol
Structural Features
The compound features a tetrahydropyrimidine ring with various substituents that influence its biological activity. The methoxycarbonyl group and the 2-methylpropyl ester play significant roles in modulating its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyrimidine core through cyclization reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit promising anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Apoptosis induction |
| MCF-7 | 12.7 | Cell cycle arrest |
| A549 | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits significant antibacterial and antifungal effects.
| Microorganism | Zone of Inhibition (mm) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin |
| Escherichia coli | 18 | Ampicillin |
| Candida albicans | 22 | Ketoconazole |
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is closely related to their structural features. Modifications at specific positions on the ring can enhance or diminish their activity:
- Substituents on the Phenyl Ring: Electron-withdrawing groups generally increase activity.
- Alkyl Chain Length: The presence of branched alkyl chains like 2-methylpropyl enhances solubility and bioavailability.
- Carbonyl Groups: The positioning of carbonyl groups affects binding affinity to biological targets.
Case Studies
-
Case Study on Anticancer Activity:
A study conducted on a series of tetrahydropyrimidines showed that compounds with a methoxycarbonyl group at the para position exhibited higher cytotoxicity compared to their ortho counterparts. -
Case Study on Antimicrobial Efficacy:
Research comparing various derivatives highlighted that those with longer alkyl chains demonstrated improved antimicrobial activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of DHPMs are highly dependent on substituents at positions 4, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of DHPM Derivatives
Key Observations:
Smaller esters (e.g., methyl in ) favor higher solubility in polar solvents like methanol.
Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance antitumor activity but may increase toxicity .
Biological Activity :
- Thiophene and furan-containing analogs (e.g., ) show moderate enzyme inhibition, while methoxy-substituted derivatives (e.g., ) are less potent but more soluble.
Notes:
Thermodynamic and Solubility Profiles
The thermodynamic stability of DHPMs correlates with substituent polarity:
Preparation Methods
Reaction Components and Mechanism
The synthesis begins with 4-(methoxycarbonyl)benzaldehyde, ethyl acetoacetate, and urea or thiourea derivatives. Sulfamic acid (5–10 mol%) in ethanol at 70–80°C facilitates a three-component cyclocondensation via the following pathway:
Optimization of Reaction Conditions
A study by Bukane and Jagdale demonstrated that sulfamic acid in ethanol achieves 89% yield within 30 minutes at 80°C. Substituting urea with thiourea extends reaction time to 45 minutes but improves solubility in polar aprotic solvents. Critically, the 4-(methoxycarbonyl)phenyl group necessitates anhydrous conditions to prevent ester hydrolysis.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (300–600 W) reduces reaction time to 3–10 minutes by enhancing molecular collisions. Jagwani and Joshi reported a 96% yield for a similar 6-methyl-2-oxo-tetrahydropyrimidine using ethanol as a solvent under microwave conditions. For the target compound, irradiating a mixture of 4-(methoxycarbonyl)benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) with 5 mol% sulfamic acid at 80°C for 5 minutes achieves 92% yield.
Energy Efficiency and Scalability
Microwave synthesis reduces energy consumption by 60% compared to conventional heating. Scalability trials (1–100 mmol) show consistent yields (±2%), making this method industrially viable.
Mechanochemical (Grindstone) Synthesis
Solvent-Free Methodology
Mechanochemical grinding eliminates solvent use, adhering to green chemistry principles. A mortar and pestle are used to grind 4-(methoxycarbonyl)benzaldehyde (1.0 equiv), ethyl acetoacetate (1.1 equiv), urea (1.3 equiv), and CuCl₂·2H₂O (5 mol%) for 15–20 minutes. The exothermic reaction reaches completion at 35–40°C, yielding 85% product.
Advantages Over Solution-Phase Reactions
-
Reduced Waste : No solvent purification required.
-
Faster Kinetics : Diffusion limitations are minimized.
Green Solvent Systems
Ethanol-Water Mixtures
A 70:30 ethanol-water mixture at 70°C achieves 88% yield in 25 minutes. The aqueous phase enhances urea solubility, while ethanol stabilizes the intermediate.
Deep Eutectic Solvents (DES)
Choline chloride-urea DES (1:2 molar ratio) acts as both solvent and catalyst. At 60°C, the reaction completes in 40 minutes with 83% yield. DES recyclability (up to 5 cycles) improves cost-efficiency.
Catalytic Systems and Their Impact
Sulfamic Acid vs. Lewis Acids
| Catalyst | Yield (%) | Time (min) | Temperature (°C) |
|---|---|---|---|
| Sulfamic acid | 89 | 30 | 80 |
| CuCl₂·2H₂O | 85 | 20 | 35 (mechanochemical) |
| DES (Choline-Cl) | 83 | 40 | 60 |
Sulfamic acid outperforms Lewis acids in solution-phase reactions due to Brønsted acidity, which protonates the aldehyde carbonyl, accelerating the Knoevenagel step.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of substituted aldehydes (e.g., 4-methoxycarbonylbenzaldehyde) with β-keto esters (e.g., methyl acetoacetate), followed by cyclization with urea or thiourea under acidic conditions. Key variables include:
- Solvent selection : Polar aprotic solvents like ethanol or DMF improve solubility and reaction rates .
- Catalysts : Lewis acids (e.g., HCl, ZnCl₂) enhance cyclization efficiency .
- Temperature : Optimal yields (~60–70%) are achieved at 80–100°C; higher temperatures risk decomposition .
- Workup : Neutralization and recrystallization in ethanol/water mixtures improve purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the tetrahydropyrimidine ring and substituents (e.g., methoxycarbonyl group at C4) .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) identifies impurities (<2%) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~386.4 for C₁₈H₂₂N₂O₅) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidinone C=O) confirm functional groups .
Q. What are the common derivatization reactions for modifying the tetrahydropyrimidine core?
- Methodological Answer :
- Ester hydrolysis : Treatment with NaOH in aqueous THF yields carboxylic acid derivatives for further coupling .
- Substitution at C2 : Thioamide formation via reaction with Lawesson’s reagent introduces thioxo groups, altering biological activity .
- Aromatic ring functionalization : Electrophilic substitution (e.g., bromination at the phenyl ring) enhances solubility or enables cross-coupling reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures of derivatives with similar substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry. For example:
- Hydrogen bonding : Intramolecular H-bonds between the pyrimidinone carbonyl and NH groups stabilize the chair conformation .
- Packing analysis : Crystal lattice parameters (e.g., monoclinic P21/c space group) differentiate isomers with subtle substituent variations .
- Disorder modeling : Refinement protocols (e.g., SHELXL) resolve ambiguous electron density in flexible ester groups .
Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to rule out cytotoxicity .
- Target profiling : Use kinase inhibition panels or proteomics to identify off-target interactions .
- Solubility controls : Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts .
Q. How can computational modeling predict regioselectivity in the Biginelli reaction for synthesizing analogs?
- Methodological Answer :
- DFT calculations : Compare transition-state energies for alternative cyclization pathways (e.g., C4 vs. C6 substitution) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Simulate binding to dihydrofolate reductase (DHFR) to prioritize substituents enhancing enzyme affinity .
- QSAR models : Correlate electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
Q. What analytical challenges arise in distinguishing between diastereomers of tetrahydropyrimidine derivatives?
- Methodological Answer :
- Chiral HPLC : Use Chiracel OD-H columns with hexane/isopropanol mobile phase to separate enantiomers .
- NOESY NMR : Detect spatial proximity between methyl groups and aromatic protons to assign stereochemistry .
- VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra for absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
